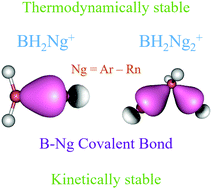Boron–noble gas covalent bonds in borenium and boronium compounds†
Physical Chemistry Chemical Physics Pub Date: 2021-02-24 DOI: 10.1039/D0CP05177B
Abstract
The capability of the BH2+ parent cation to bind noble gases (Ng) has been evaluated. The results show its potential to form borenium (BH2Ng+) and boronium (BH2Ng2+) cations. Conformational search using the recently developed AUTOMATON program and Coalescence Kick method, in addition to thermochemical and Born–Oppenheimer molecular dynamics (BOMD) calculations, were performed. Results show that compounds containing Ng = Ar–Rn are thermodynamically and kinetically stable. Furthermore, it was found that the B–Ng bond has high dissociation energy values at both DFT and CCSD(T) levels suggesting a strong interaction. The nature of the chemical bond has been assessed according to the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital Theory (NBO) and Energy decomposition Analysis (EDA). Negative values of local energy density H(rc) and high values of the Wiberg bond Index (WBI) reveal its covalent nature that is confirmed by localized natural bond orbitals with 2.0 |e| occupations. Additionally, it could be observed that the orbital term (ΔEorb) is the most important component (84.6–90.1%) of the interaction energy between the parent BH2+ and Ng atoms, supporting the polar covalent nature of the B–Ng bond.


Recommended Literature
- [1] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [2] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [3] Recent progress in the electron paramagnetic resonance study of polymers
- [4] Front cover
- [5] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [6] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [7] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†
- [8] Sterols in human milk during lactation: bioaccessibility and estimated intakes†
- [9] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [10] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 189337-28-8









